Methyl 2-(bromomethyl)-3-fluorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-fluorobenzoate: is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromomethyl group and the hydrogen atom at the third position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate typically involves the bromination of methyl 3-fluorobenzoate. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS reacts with the methyl group to form the bromomethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Reduction: The compound can be reduced to form Methyl 2-(methyl)-3-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the bromomethyl group can yield Methyl 2-(formyl)-3-fluorobenzoate using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of Methyl 2-(methyl)-3-fluorobenzoate.
Oxidation: Formation of Methyl 2-(formyl)-3-fluorobenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form diverse derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-3-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for substitution reactions. The fluorine atom at the third position can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Methyl 2-(chloromethyl)-3-fluorobenzoate
- Methyl 2-(iodomethyl)-3-fluorobenzoate
- Methyl 2-(bromomethyl)-4-fluorobenzoate
Comparison: Methyl 2-(bromomethyl)-3-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. Compared to its chlorinated and iodinated analogs, the bromine atom provides a balance between reactivity and stability. The position of the fluorine atom also plays a crucial role in determining the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZULUDYJULULLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599924 | |
Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142314-72-5 | |
Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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